molecular formula C22H39N9O11S B610494 Risuteganib CAS No. 1307293-62-4

Risuteganib

Cat. No.: B610494
CAS No.: 1307293-62-4
M. Wt: 637.7 g/mol
InChI Key: MYZAXBZLEILEBR-RVFOSREFSA-N
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Preparation Methods

The preparation of risuteganib involves synthetic routes that include the conjugation of specific amino acids to form the peptide chain. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale peptide synthesis using solid-phase peptide synthesis techniques, followed by purification processes such as high-performance liquid chromatography.

Chemical Reactions Analysis

Risuteganib undergoes various chemical reactions, primarily involving its peptide structure. Common reactions include:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur-containing amino acids.

    Reduction: Reduction reactions can occur at the disulfide bonds within the peptide structure.

    Substitution: Substitution reactions can modify specific amino acids within the peptide chain.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. The major products formed from these reactions depend on the specific modifications made to the peptide structure.

Scientific Research Applications

Risuteganib has several scientific research applications, particularly in the fields of ophthalmology and retinal diseases. It has been shown to:

These properties make this compound a valuable compound for studying and potentially treating retinal diseases such as dry age-related macular degeneration and diabetic macular edema.

Comparison with Similar Compounds

Risuteganib is unique in its ability to target multiple pathways involved in retinal diseases. Similar compounds include:

    Bevacizumab: An anti-vascular endothelial growth factor used for treating wet age-related macular degeneration.

    Ranibizumab: Another anti-vascular endothelial growth factor used for similar indications.

    Aflibercept: A fusion protein that acts as a decoy receptor for vascular endothelial growth factor.

Unlike these compounds, this compound targets integrin heterodimers and has a broader mechanism of action involving mitochondrial protection and oxidative stress regulation .

Properties

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N9O11S/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42)/t11-,12+,13+,14+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZAXBZLEILEBR-RVFOSREFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N9O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307293-62-4
Record name Risuteganib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307293624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risuteganib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RISUTEGANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123DNA66IA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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